molecular formula C12H8OS B087181 Dibenzothiophene 5-oxide CAS No. 1013-23-6

Dibenzothiophene 5-oxide

Cat. No. B087181
M. Wt: 200.26 g/mol
InChI Key: NGDPCAMPVQYGCW-UHFFFAOYSA-N
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Patent
US05034551

Procedure details

The cyclohexane extracts (containing DSDA) were combined and concentrated to an oil which was added hot (over 70° C.) in a thin stream over 5 min to a very vigorously agitated solution of 1.1 N aqueous sodium hydroxide (300 ml) at 95° C. Granules of DBTO were rapidly formed. The DBTO slurry was agitated vigorously at 90°-95° C. for 10-15 minutes, then cooled to 30° C. and filtered. The DBTO cake was thoroughly washed with water (3×100 ml) and dried (25-33% loss on drying).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([S:7]([C:10]2[CH:15]=[CH:14][C:13]3C(OC(=O)[C:12]=3[CH:11]=2)=O)(=[O:9])=O)=[CH:5][C:4]2C(OC(=O)[C:3]=2[CH:2]=1)=O>C1CCCCC1>[CH:13]1[CH:12]=[C:11]2[C:5]3[C:6]([S:7](=[O:9])[C:10]2=[CH:15][CH:14]=1)=[CH:1][CH:2]=[CH:3][CH:4]=3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1S(=O)(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil which
ADDITION
Type
ADDITION
Details
was added hot (over 70° C.) in a thin stream over 5 min to a very vigorously agitated solution of 1.1 N aqueous sodium hydroxide (300 ml) at 95° C
Duration
5 min

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C3=CC=CC=C3S2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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